(R,R,R)-nicotianamine

Metal chelation Phytosiderophore Affinity constant

(R,R,R)-Nicotianamine (CHEBI:38113) is the synthetic enantiomer of the naturally occurring (S,S,S)-nicotianamine, a non-proteinogenic amino acid that functions as a hexadentate metal chelator ubiquitous in higher plants. Nicotianamine (NA) serves as the biosynthetic precursor to mugineic acid-family phytosiderophores and plays a central role in intracellular metal trafficking of Fe, Zn, Cu, and Mn via Yellow Stripe-Like (YSL) transporters.

Molecular Formula C12H21N3O6
Molecular Weight 303.31 g/mol
Cat. No. B1255325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R,R)-nicotianamine
Molecular FormulaC12H21N3O6
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESC1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N
InChIInChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m1/s1
InChIKeyKRGPXXHMOXVMMM-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,R,R)-Nicotianamine for Research Procurement: Compound Identity and Metal-Chelation Baseline


(R,R,R)-Nicotianamine (CHEBI:38113) is the synthetic enantiomer of the naturally occurring (S,S,S)-nicotianamine, a non-proteinogenic amino acid that functions as a hexadentate metal chelator ubiquitous in higher plants [1]. Nicotianamine (NA) serves as the biosynthetic precursor to mugineic acid-family phytosiderophores and plays a central role in intracellular metal trafficking of Fe, Zn, Cu, and Mn via Yellow Stripe-Like (YSL) transporters [2]. Its six functional groups (three carboxylate, three amine) enable octahedral coordination of both Fe(II) and Fe(III), with measured affinity constants of logK = 12.8 for Fe(II) and logK = 20.6 for Fe(III) [3]. In meristematic tissues, NA reaches concentrations of approximately 400 μmol (g fresh weight)⁻¹ [4].

Synthetic (R,R,R) enantiomer for stereochemical-control studies; distinct from natural (S,S,S)-NA
Dual Fe(II)/Fe(III) chelation supports intracellular metal-trafficking research under variable redox conditions
Alkaline-pH Fe-chelation dominance aligns with phloem-mimetic and cytoplasmic metal-speciation models

Why (R,R,R)-Nicotianamine Cannot Be Substituted with Closely Related Phytosiderophores or Generic Chelators


Nicotianamine, 2'-deoxymugineic acid (DMA), and mugineic acid (MA) are structurally related but functionally distinct molecules with divergent pH-dependent chelation profiles, metal oxidation-state preferences, and biological transporter specificities. NA preferentially chelates Fe(II) kinetically and dominates Fe chelation at alkaline pH, whereas DMA and MA dominate at acidic pH and preferentially chelate Fe(III) [1]. The (R,R,R) enantiomer is the non-natural stereoisomer of the (S,S,S)-NA found in plants, making it essential for studies requiring enantiomerically pure material to dissect stereospecific interactions with NAS enzymes, YSL transporters, or ACE [2]. Generic synthetic chelators such as EDTA lack the biological recognition elements required for YSL-mediated transport and cannot substitute for NA in plant metal-homeostasis or biofortification research [3].

DMA or MA may alter Fe-speciation profile at alkaline pH; pH-dependent chelation reversal can shift experimental outcomes in phloem models.
Natural (S,S,S)-NA may exhibit different transporter/enzyme stereospecificity; racemic or opposite enantiomer may not serve as direct stereochemical probe.
EDTA lacks YSL recognition and may introduce Fenton-active iron; unsuitable for transporter-substrate specificity and oxidative-stress-controlled studies.

Quantitative Comparative Evidence: (R,R,R)-Nicotianamine Versus Closest Analogs and Alternatives


Fe(III) Affinity Constant of Nicotianamine vs. Mugineic Acid Phytosiderophores

Nicotianamine binds Fe(III) with a measured affinity constant of 10^20.6, which is substantially lower than the Fe(III) affinity constants reported for mugineic acids (10^32.5–10^33.3) [1][2]. This ~12-order-of-magnitude difference in binding strength means that in mixed systems where both ligands are present, MA-family phytosiderophores will outcompete NA for Fe(III). However, NA additionally chelates Fe(II) (logK = 12.8), a property not shared by MA-type phytosiderophores, which are specialized for Fe(III) [1].

Fe(III) Affinity
Reported
NA logK = 20.6 vs. MA logK 32.5–33.3 (~12-order difference)
MA outcompetes NA for Fe(III); NA chelates both Fe(II)/Fe(III), supporting dual-oxidation-state trafficking studies.
Potentiometric titration; aqueous competition.
Metal chelation Phytosiderophore Affinity constant

Nicotianamine vs. 2'-Deoxymugineic Acid: pH-Dependent Dominance in Fe Chelation

Direct head-to-head competition experiments demonstrated that when both NA and 2'-deoxymugineic acid (DMA) are present, DMA dominates Fe chelation at acidic pH, whereas NA dominates at alkaline pH [1]. This pH-dependent partitioning is critical because xylem sap is typically acidic (pH ~5.5) while phloem sap is alkaline (pH ~7.5–8.0). Consistent with this, ESI-MS studies confirm that Fe-NA complexes are stable at pH 7.5 (phloem-relevant) and are less susceptible to ligand- and metal-exchange reactions at this pH than at pH 5.5 (xylem-relevant) [2].

pH-Dependent Dominance
Head-to-head
NA dominates at alkaline pH, DMA at acidic pH; Fe-NA more stable at pH 7.5
pH-dependent speciation may affect xylem vs. phloem metal-transport models; select ligand matching experimental pH.
Capillary electrophoresis, ESI-MS at pH 5.5/7.5.
Iron chelation pH dependence Phloem transport

Nicotianamine vs. Ascorbic Acid and DMA: Relative Potency as Enhancer of Iron Bioavailability in Human Intestinal Cells

In the Caco-2 intestinal cell model, nicotianamine (NA) was a more potent enhancer of iron uptake than both ascorbic acid (AsA, the most potent known natural enhancer) and 2'-deoxymugineic acid (DMA) [1][2]. At a 1:1 molar ratio of Fe:NA, NA evoked a significantly higher ferritin response than DMA (p < 0.0005). Critically, the lowest tested Fe:NA molar ratio of 1:0.25 produced a ferritin response equivalent to that of AsA at a 1:10 Fe:AsA molar ratio, indicating that NA is approximately 40-fold more potent than ascorbic acid on a molar basis under these conditions [1]. In rice biofortification studies, NA at a 1:1 molar ratio with Fe(II) promoted twice the ferritin synthesis of ascorbic acid [3].

Fe Uptake Potency
Reported
NA ~40-fold more potent than ascorbic acid (Caco-2); 1:0.25 Fe:NA ≈ 1:10 Fe:AsA
Supports biofortification research; NA may enhance ferritin response at lower molar ratios in intestinal cell models.
Caco-2 ferritin ELISA; 24 h.
Iron bioavailability Biofortification Caco-2 cells

Nicotianamine-Iron Complexes as Low-Fenton-Reactivity Chelates vs. EDTA: Oxidative Stress Mitigation

Fe complexes of nicotianamine are relatively poor Fenton reagents compared to classical iron chelates such as Fe-EDTA, as measured by their limited ability to mediate H₂O₂-dependent oxidation of deoxyribose [1]. This property implies that NA can scavenge and transport iron while minimizing hydroxyl radical generation, an advantage over EDTA-based iron chelates which are known to catalyze Fenton chemistry. In vivo, NA-chelated iron avoids the gastrointestinal dysfunction and dysbiosis associated with Fe-EDTA fortification, as demonstrated in the Gallus gallus model [2].

Fenton Reactivity
Class-level
Fe-NA: minimal deoxyribose oxidation; avoids GI dysbiosis in vivo (vs. Fe-EDTA)
May exhibit lower oxidative-stress risk in iron-supplementation models; requires target-matrix validation.
Gallus gallus 6-wk model; deoxyribose assay.
Fenton reaction Oxidative stress Iron chelation safety

(R,R,R)-Nicotianamine Enantiomer: Stereochemical Identity and Research Utility vs. Natural (S,S,S)-Nicotianamine

(R,R,R)-Nicotianamine (CHEBI:38113) is the synthetic enantiomer of naturally occurring (S,S,S)-nicotianamine (CHEBI:17721) [1]. Although direct comparative bioactivity data between the two enantiomers is limited in the public domain, the availability of the pure (R,R,R) enantiomer is critical for studies investigating stereospecific interactions with nicotianamine synthase (NAS), nicotianamine aminotransferase (NAAT), YSL transporters, and angiotensin-converting enzyme (ACE), for which NA is a known inhibitor with IC₅₀ values of 76 nM (rhACE2) and 59 nM (rhACE) [2]. The (R,R,R) enantiomer serves as an essential negative control or stereochemical probe in experiments where the natural (S,S,S) configuration is expected to dominate biological recognition.

Enantiomer Identity
Data to verify
(R,R,R)-NA (CAS 34441-14-0); synthetic, non-natural stereoisomer vs. (S,S,S)-NA
Enantiomer-attribution review for NAS/NAAT/YSL/ACE studies; limited direct comparative bioactivity data.
ChEBI classification; ACE IC₅₀ context only.
Stereochemistry Enantiomer Structure-activity relationship

Prioritized Application Scenarios for (R,R,R)-Nicotianamine Based on Quantitative Differentiation Evidence


Plant Metal-Homeostasis Research Requiring Dual Fe(II)/Fe(III) Chelation at Alkaline pH

For studies of phloem-mediated long-distance iron transport, where the pH is alkaline (~7.5-8.0), nicotianamine is the ligand of choice because it dominates Fe chelation at alkaline pH, in contrast to DMA which preferentially chelates Fe at acidic pH [1]. NA also uniquely chelates both Fe(II) and Fe(III), enabling its use in experimental systems where iron oxidation state is variable or where both ferrous and ferric iron must be trafficked simultaneously. The (R,R,R) enantiomer provides a stereochemically defined probe for transporter-substrate specificity studies with AtYSL or OsYSL family proteins [2].

Iron Biofortification and Human Nutrition Research: NA as the Most Potent Known Natural Iron-Uptake Enhancer

NA is a more potent enhancer of iron bioavailability in human intestinal Caco-2 cells than either ascorbic acid (~40-fold on a molar basis) or DMA (p < 0.0005) [3][4]. At a 1:1 molar ratio with Fe(II), NA promotes twice the ferritin synthesis of ascorbic acid in rice-based models [5]. For biofortification programs evaluating NA-overexpressing cereal grains or for in vitro digestion models assessing iron bioavailability from food matrices, (R,R,R)-nicotianamine serves as the essential analytical standard and positive control compound.

ACE Inhibition Studies Requiring Enantiomerically Pure Nicotianamine

Nicotianamine inhibits recombinant human ACE (IC₅₀ = 59 nM) and ACE2 (IC₅₀ = 76 nM) . In vivo, orally administered NA (0.9-9.0 mg/kg) produces dose-dependent and sustained blood-pressure reduction in spontaneously hypertensive rats [6]. The (R,R,R) enantiomer is essential for determining the stereospecificity of ACE inhibition and for structure-activity relationship (SAR) studies aimed at developing NA-derived antihypertensive agents.

Low-Oxidative-Stress Iron Supplementation Model Systems (Cell Culture and Animal Models)

Because Fe-NA complexes are poor Fenton reagents—unlike Fe-EDTA—they minimize hydroxyl-radical-mediated oxidative damage during iron delivery [1]. In the Gallus gallus in vivo model, NA-chelated iron positively affected iron status and intestinal health without the gastrointestinal dysfunction and dysbiosis associated with Fe-EDTA [7]. Researchers developing iron-fortification strategies or studying iron-induced oxidative stress should prioritize NA over EDTA-based chelators.

Application
Selection Property
Validation Focus
Plant metal-trafficking (alkaline pH)
Dual Fe(II)/Fe(III) chelation; alkaline-pH dominance
YSL transporter specificity; pH-dependent speciation
Iron bioavailability enhancement studies
Reported Caco-2 ferritin response; molar potency profile
Dose-response in intestinal models; enantiomer specificity
ACE/ACE2 inhibition research
Stereochemically defined inhibitor probe
Enantiomer-specific inhibition; SAR interpretation
Low-Fenton iron delivery models
Reported low Fenton reactivity vs. EDTA
Oxidative stress markers; GI tolerance endpoints
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